

Parp10/15-IN-3: A Technical Guide to its Targets and Downstream Effects

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Compound of Interest		
Compound Name:	Parp10/15-IN-3	
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Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, including DNA repair, genomic stability, and cell death. While much of the focus has been on PARP1 and its role in poly-ADP-ribosylation (PARylation), the functions of mono-ADP-ribosyltransferases (MARylating) PARPs are an emerging area of research with significant therapeutic potential. This technical guide focuses on **Parp10/15-IN-3**, a dual inhibitor of two such enzymes, PARP10 and PARP15.

PARP10 has been identified as a key player in the DNA damage response, particularly in alleviating replication stress, and its overexpression is associated with tumorigenesis.[1] It is also involved in regulating cell cycle progression. PARP15 is less characterized but is implicated in antiviral responses and the regulation of stress granule assembly.[2] The development of potent and selective inhibitors, such as **Parp10/15-IN-3**, provides a valuable tool to probe the biological functions of these enzymes and to explore their therapeutic potential in oncology and other diseases.

This document provides a comprehensive overview of the known targets and downstream effects of inhibiting PARP10 and PARP15, with a focus on the inhibitor **Parp10/15-IN-3**. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways.



Data Presentation

The following tables summarize the in vitro inhibitory activity of **Parp10/15-IN-3** and a related inhibitor, PARP10-IN-3, against their target enzymes.

Inhibitor	Target	IC50 (μM)	Reference
Parp10/15-IN-3	PARP10	0.14	[3]
PARP15	0.40	[3]	

Inhibitor	Target	IC50 (nM)	Reference
PARP10-IN-3	PARP10	480	
PARP2	1700		-
PARP15	1700	_	

Signaling Pathways and Downstream Effects

Inhibition of PARP10 and PARP15 by **Parp10/15-IN-3** is expected to impact several downstream cellular processes.

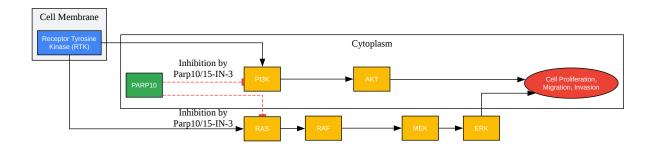
PARP10 Signaling Pathways

PARP10 has been shown to influence cell proliferation and survival through its interaction with and modulation of key signaling pathways, including the PI3K-AKT and MAPK pathways.[4] Furthermore, PARP10 directly impacts cell cycle regulation through the mono-ADP-ribosylation (MARylation) of Aurora A kinase.[5]

PARP10 and the PI3K-AKT/MAPK Signaling Pathways

Depletion of PARP10 has been shown to impair both the PI3K-AKT and MAPK signaling pathways, leading to reduced cell proliferation, migration, and invasion in oral squamous cell carcinoma.[4] This suggests that PARP10 acts as a positive regulator of these pathways.





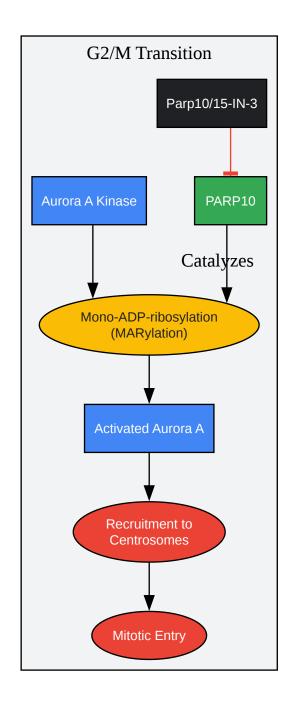
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PARP10's role in PI3K-AKT and MAPK signaling.

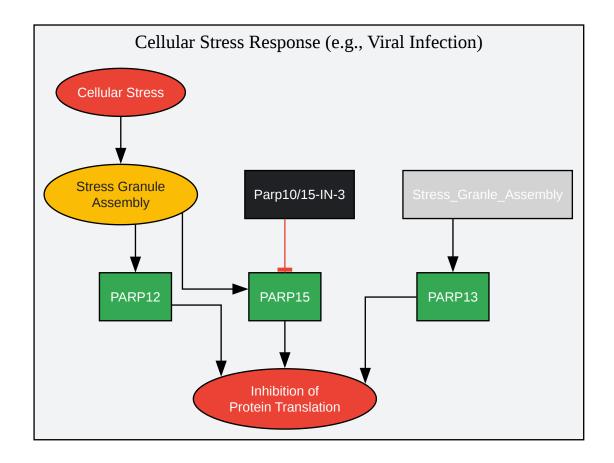
PARP10 and Aurora A Kinase in Cell Cycle Regulation

PARP10 mediates the mono-ADP-ribosylation of Aurora A kinase, a key regulator of the G2/M transition in the cell cycle.[5] This modification enhances the kinase activity of Aurora A, promoting its recruitment to centrosomes and ensuring proper mitotic entry.[5][6] Inhibition of PARP10 would therefore be expected to cause a delay in the G2/M transition.

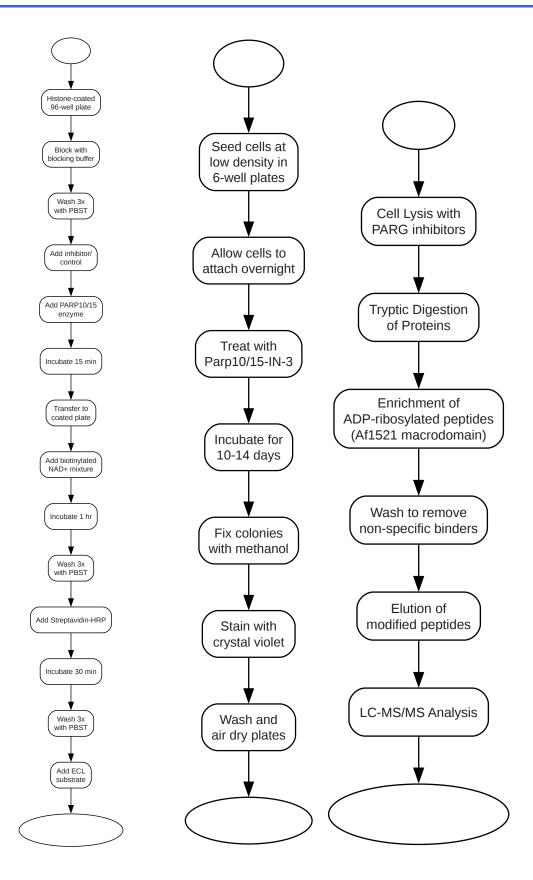












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